molecular formula C20H20N2 B14291869 2,6-Dimethyl-4-methylidene-N,N-diphenylpyridin-1(4H)-amine CAS No. 114092-71-6

2,6-Dimethyl-4-methylidene-N,N-diphenylpyridin-1(4H)-amine

Cat. No.: B14291869
CAS No.: 114092-71-6
M. Wt: 288.4 g/mol
InChI Key: PADOKZVHOZWCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-methylidene-N,N-diphenylpyridin-1(4H)-amine is a synthetic organic compound belonging to the pyridine family. Compounds in this family are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with methyl and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-methylidene-N,N-diphenylpyridin-1(4H)-amine typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylpyridine with benzaldehyde derivatives under basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization and reduction steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimized reaction conditions, such as temperature, pressure, and catalysts, are crucial for maximizing yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-methylidene-N,N-diphenylpyridin-1(4H)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions may yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce N-oxides, while reduction can yield secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-methylidene-N,N-diphenylpyridin-1(4H)-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyridine: A simpler analog with fewer substituents.

    N,N-Diphenylpyridin-1(4H)-amine: Lacks the methylidene group.

    4-Methylidene-N,N-diphenylpyridin-1(4H)-amine: Similar structure but different substitution pattern.

Uniqueness

2,6-Dimethyl-4-methylidene-N,N-diphenylpyridin-1(4H)-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

114092-71-6

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

IUPAC Name

2,6-dimethyl-4-methylidene-N,N-diphenylpyridin-1-amine

InChI

InChI=1S/C20H20N2/c1-16-14-17(2)21(18(3)15-16)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1H2,2-3H3

InChI Key

PADOKZVHOZWCCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C)C=C(N1N(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.